Emtricitabine

Übersicht

Beschreibung

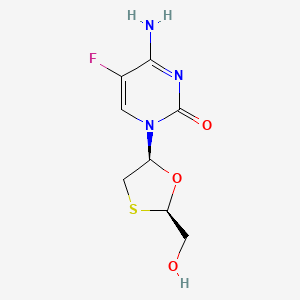

Emtricitabine, with the systematic name 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one, is a nucleoside reverse transcriptase inhibitor used primarily for the prevention and treatment of HIV infection in adults and children . It is also known to exhibit clinical activity against the hepatitis B virus . This compound is a cytidine analogue and works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of emtricitabine involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the oxathiolane ring: This involves the reaction of a suitable diol with thiourea to form the oxathiolane ring.

Introduction of the fluorine atom: The fluorine atom is introduced via a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride.

Formation of the pyrimidine ring: This involves the cyclization of the intermediate with a suitable amine to form the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathiolane ring.

Reduction: Reduction reactions can occur at the carbonyl group in the pyrimidine ring.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Treatment of HIV Infection

Emtricitabine is primarily indicated for the treatment of HIV-1 infection in combination with other antiretroviral agents. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. The drug is effective in both treatment-naïve and treatment-experienced patients.

Clinical Efficacy

Studies have demonstrated that this compound, particularly in combination with tenofovir disoproxil fumarate, provides significant viral suppression and improves immune function among HIV-infected individuals. The efficacy of this combination therapy has been validated through various clinical trials .

Pre-Exposure Prophylaxis (PrEP)

This compound is also utilized as part of a pre-exposure prophylaxis regimen to prevent HIV infection in high-risk populations. The combination of this compound and tenofovir disoproxil fumarate has shown high efficacy in preventing HIV acquisition when taken consistently.

Adherence and Efficacy

Research indicates that adherence to the PrEP regimen is critical for its effectiveness. High adherence rates correlate with significantly reduced incidence rates of HIV among users . Objective measures such as intracellular tenofovir diphosphate concentrations are used to assess adherence levels in individuals taking PrEP .

Treatment of Hepatitis B Virus (HBV)

In addition to its use against HIV, this compound has demonstrated antiviral activity against HBV. It is indicated for patients with chronic hepatitis B who are also infected with HIV, providing a dual therapeutic approach.

Combination Therapy

This compound is often included in fixed-dose combination therapies alongside other NRTIs or non-nucleoside reverse transcriptase inhibitors to enhance therapeutic outcomes and simplify dosing regimens .

Study on Efficacy in Treatment-Naïve Patients

A multicenter trial evaluated the efficacy of this compound combined with tenofovir disoproxil fumarate in treatment-naïve patients. Results showed that after 48 weeks, a significant percentage achieved undetectable viral loads, demonstrating the effectiveness of this regimen .

| Study Details | Outcome |

|---|---|

| Population: Treatment-naïve adults | 85% achieved undetectable viral loads after 48 weeks |

| Regimen: this compound + Tenofovir | Significant reduction in viral load |

PrEP Efficacy Study

Another study focused on populations at high risk for HIV acquisition using this compound/tenofovir disoproxil fumarate as PrEP. The findings revealed a reduction in new infections by over 90% among adherent participants .

| Study Details | Outcome |

|---|---|

| Population: High-risk individuals | 90% reduction in new HIV infections |

| Adherence: Measured via TFV-DP levels | Strong correlation between adherence and efficacy |

Wirkmechanismus

Emtricitabine is a cytidine analogue that, when phosphorylated to this compound 5’-triphosphate, competes with deoxycytidine 5’-triphosphate for incorporation into the developing viral DNA strand. This results in chain termination and cessation of viral DNA synthesis . The primary molecular target is the HIV-1 reverse transcriptase enzyme, which is essential for the replication of the virus .

Vergleich Mit ähnlichen Verbindungen

Lamivudine: Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

Zidovudine: A thymidine analogue that also inhibits reverse transcriptase.

Tenofovir: A nucleotide analogue that inhibits reverse transcriptase.

Comparison:

Zidovudine: While both drugs inhibit reverse transcriptase, zidovudine is a thymidine analogue, whereas this compound is a cytidine analogue.

Tenofovir: Both drugs are used in combination therapies for HIV, but tenofovir is a nucleotide analogue, whereas this compound is a nucleoside analogue.

This compound’s unique properties, such as its long half-life and high potency, make it a valuable component of antiretroviral therapy regimens .

Biologische Aktivität

Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 infection and for pre-exposure prophylaxis (PrEP) against HIV. The compound is the (-) enantiomer of 2’,3’-dideoxy-5-fluoro-3’-thiacytidine, with a molecular formula of C₈H₁₀FN₃O₃S and a molecular weight of 247.24 g/mol. Its biological activity primarily stems from its active metabolite, this compound 5'-triphosphate (FTC-TP), which inhibits HIV replication by interfering with viral DNA synthesis.

This compound is absorbed and subsequently phosphorylated by cellular enzymes to form FTC-TP, which competes with the natural substrate deoxycytidine 5'-triphosphate for binding to HIV-1 reverse transcriptase (RT). This high-affinity binding leads to the incorporation of FTC-TP into the nascent viral DNA chain, resulting in chain termination due to the absence of a hydroxyl group at the 3’-position of the sugar moiety. The intracellular half-life of FTC-TP in peripheral blood mononuclear cells has been reported to be approximately 39 hours .

Table 1: Comparison of this compound with Other NRTIs

| Characteristic | This compound | Lamivudine | Tenofovir |

|---|---|---|---|

| Molecular Formula | C₈H₁₀FN₃O₃S | C₈H₁₁N₃O₃S | C₁₅H₁₉N₂O₉P |

| Potency | Higher than Lamivudine (4-10x) | Standard | Varies |

| Approved Uses | HIV treatment, PrEP | HIV treatment | HIV treatment, HBV |

| Dosing Frequency | Once daily | Once daily | Once daily |

Case Studies and Clinical Trials

A notable clinical trial, DISCOVER, evaluated the long-term safety and efficacy of this compound combined with tenofovir alafenamide compared to tenofovir disoproxil fumarate. Over a follow-up period of 96 weeks involving 5,387 participants, it was found that this compound and tenofovir alafenamide maintained non-inferior efficacy for HIV prevention while also showing improved bone mineral density and renal safety biomarkers .

Findings from DISCOVER Trial:

- Participants : 5,387 high-risk individuals (cisgender men and transgender women).

- Primary Efficacy Outcome : Incident HIV infections were lower in the this compound and tenofovir alafenamide group (0.16 infections per 100 person-years) compared to the tenofovir disoproxil fumarate group (0.30 infections per 100 person-years).

- Adherence Rates : Approximately 78-82% reported taking medication more than 95% of the time.

- Weight Changes : Median weight gain was higher in the this compound and tenofovir alafenamide group (1.7 kg) compared to the other group (0.5 kg).

Long-term Safety

This compound has been shown to have a favorable safety profile. In various studies, adverse events leading to discontinuation were low, indicating good tolerability among participants .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates rapid absorption with peak plasma concentrations occurring within 1–2 hours post-administration. The drug exhibits linear pharmacokinetics over a wide dosing range, with a half-life conducive for once-daily dosing regimens .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1–2 hours |

| Half-life | ~39 hours |

| Bioavailability | ~93% |

Eigenschaften

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSPYNMVSIKCOC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040129 | |

| Record name | Emtricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

About 1.12X10+6 mg/L in water at 25 °C, 2.00e+00 g/L | |

| Record name | Emtricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EMTRICITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Emtricitabine is a cytidine analog which, when phosphorylated to emtricitabine 5'-triphosphate, competes with deoxycytidine 5'-triphosphate for HIV-1 reverse transcriptase. As HIV-1 reverse transcriptase incorporates emtricitabine into forming DNA strands, new nucleotides are unable to be incorporated, leading to viral DNA chain termination. Inhibition of reverse transcriptase prevents transcription of viral RNA into DNA, therefore the virus is unable to incorporate its DNA into host DNA and replicate using host cell machinery. This reduces viral load., Emtricitabine, a synthetic nucleoside analog of cytosine, is phosphorylated by cellular enzymes to form emtricitabine 5'-triphosphate. Emtricitabine 5'-triphosphate inhibits the activity of the HIV-1 reverse transcriptase by competing with the natural substrate deoxycytidine 5'-triphosphate and by being incorporated into nascent viral DNA which results in chain termination. Emtricitabine 5'-triphosphate is a weak inhibitor of mammalian DNA polymerase alpha, beta, epsilon and mitochondrial DNA polymerase gamma. | |

| Record name | Emtricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EMTRICITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off white powder, White solid from ether and methanol | |

CAS No. |

143491-57-0, 143491-54-7 | |

| Record name | Emtricitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143491-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racivir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emtricitabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emtricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emtricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMTRICITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70B4ETF4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMTRICITABINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS8902U4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMTRICITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136-138, 136-140 °C, 136 - 140 °C | |

| Record name | Emtricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EMTRICITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.